molecular formula C13H21NO2 B13163159 1-(4-Aminobutoxy)-4-(2-methoxyethyl)benzene

1-(4-Aminobutoxy)-4-(2-methoxyethyl)benzene

Cat. No.: B13163159
M. Wt: 223.31 g/mol
InChI Key: RTTLRVPOYKREGD-UHFFFAOYSA-N
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Description

1-(4-Aminobutoxy)-4-(2-methoxyethyl)benzene is an organic compound that features a benzene ring substituted with an aminobutoxy group and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminobutoxy)-4-(2-methoxyethyl)benzene typically involves the following steps:

    Preparation of 4-(2-methoxyethyl)phenol: This can be achieved through the reaction of phenol with 2-methoxyethyl chloride in the presence of a base such as sodium hydroxide.

    Formation of 1-(4-Butoxy)-4-(2-methoxyethyl)benzene: The 4-(2-methoxyethyl)phenol is then reacted with 1-bromobutane in the presence of a base to form the butoxy derivative.

    Amination: Finally, the butoxy derivative undergoes amination using ammonia or an amine source to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminobutoxy)-4-(2-methoxyethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are typically employed.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

1-(4-Aminobutoxy)-4-(2-methoxyethyl)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Aminobutoxy)-4-(2-methoxyethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The aminobutoxy and methoxyethyl groups may enhance its binding affinity and specificity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Aminobutoxy)-4-(2-ethoxyethyl)benzene: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.

    1-(4-Aminobutoxy)-4-(2-methoxypropyl)benzene: Similar structure but with a methoxypropyl group instead of a methoxyethyl group.

    1-(4-Aminobutoxy)-4-(2-methoxyethyl)phenol: Similar structure but with a phenol group instead of a benzene ring.

Uniqueness

1-(4-Aminobutoxy)-4-(2-methoxyethyl)benzene is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of both aminobutoxy and methoxyethyl groups can enhance its solubility, reactivity, and potential interactions with biological targets.

Properties

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

4-[4-(2-methoxyethyl)phenoxy]butan-1-amine

InChI

InChI=1S/C13H21NO2/c1-15-11-8-12-4-6-13(7-5-12)16-10-3-2-9-14/h4-7H,2-3,8-11,14H2,1H3

InChI Key

RTTLRVPOYKREGD-UHFFFAOYSA-N

Canonical SMILES

COCCC1=CC=C(C=C1)OCCCCN

Origin of Product

United States

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